molecular formula C6H7BrOS B2986568 2-(4-Bromothiophen-2-yl)ethanol CAS No. 1310427-46-3

2-(4-Bromothiophen-2-yl)ethanol

Cat. No.: B2986568
CAS No.: 1310427-46-3
M. Wt: 207.09
InChI Key: GPAIEIFXXXKXEH-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-2-yl)ethanol is an organic compound with the molecular formula C6H7BrOS It consists of a thiophene ring substituted with a bromine atom at the 4-position and an ethanol group at the 2-position

Scientific Research Applications

2-(4-Bromothiophen-2-yl)ethanol has several applications in scientific research:

Future Directions

The future directions for “2-(4-Bromothiophen-2-yl)ethanol” could involve its use in the synthesis of more complex molecules. For instance, polymers based on thiophene derivatives have been synthesized and tested for their electrochemical performances in lithium-ion batteries . This suggests potential applications of “this compound” in the field of energy storage.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4-Bromothiophen-2-yl)ethanol involves the reduction of 4-bromothiophene-2-carbaldehyde using sodium borohydride. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran at room temperature. The resulting mixture is stirred for a specified period, usually around 1.5 hours, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 2-(4-Bromothiophen-2-yl)acetaldehyde or 2-(4-Bromothiophen-2-yl)acetic acid.

    Reduction: 2-(4-Thiophen-2-yl)ethanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromothiophen-2-yl)methanol: Similar structure but with a methanol group instead of ethanol.

    4-Bromothiophene-2-carbaldehyde: Precursor in the synthesis of 2-(4-Bromothiophen-2-yl)ethanol.

    2-(4-Chlorothiophen-2-yl)ethanol: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

This compound is unique due to the presence of both a bromine atom and an ethanol group, which allows for a wide range of chemical transformations. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-(4-bromothiophen-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrOS/c7-5-3-6(1-2-8)9-4-5/h3-4,8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAIEIFXXXKXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310427-46-3
Record name 2-(4-bromothiophen-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2,4-dibromothiophene (1 g, 4.13 mmol) in anhydrous ether was added n-BuLi (1.66 mL, 4.13 mmol) at −78° C. dropwise. After stirring at −78° C. for 0.5 hr, oxirane (0.32 mL, 19.28 mmol/mL in ether) was added to the reaction mixture quickly. After stirring at 0° C. for 1.5 hr, the reaction mixture was quenched with aqueous NH4Cl solution, extracted with EtOAc, concentrated and purified to give the desired product.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.66 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two

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